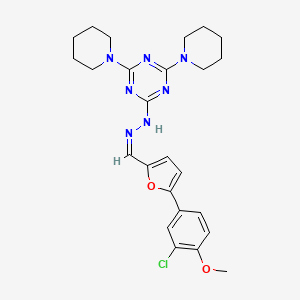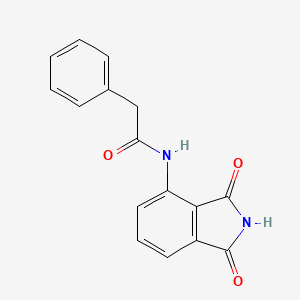![molecular formula C27H32N2O5 B5260566 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid](/img/structure/B5260566.png)
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone typically involves multiple steps. One efficient route involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3,4-Dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iminium salts, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3,4-Dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for developing new drug candidates with potential therapeutic properties.
Pharmacology: It exhibits biological activities such as anti-nausea, antidiabetic, and antiallergy effects.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications:
作用機序
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinolinone: Shares a similar core structure and exhibits biological activities such as anti-nausea and antidiabetic effects.
Tetrahydroisoquinoline: Another related compound with a similar structure but different functional groups and biological activities.
Uniqueness
3,4-Dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and pharmacology. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O.C2H2O4/c1-20(17-21-7-3-2-4-8-21)18-26-14-11-23(12-15-26)25(28)27-16-13-22-9-5-6-10-24(22)19-27;3-1(4)2(5)6/h2-10,17,23H,11-16,18-19H2,1H3;(H,3,4)(H,5,6)/b20-17+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXMDDXCMGWKMO-SJEOTZHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5260488.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5260496.png)
![(5E)-5-[[3-[3-(4-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5260501.png)

![1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5260528.png)
![3-[(2-chlorobenzyl)thio]-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5260534.png)
![7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5260537.png)
![2-chloro-4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5260545.png)

![(5E)-5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5260562.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-(4-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5260576.png)

![3-{2-[(1,1-dimethylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5260587.png)
